molecular formula C5H10O B044728 3-Methyl-2-butanone CAS No. 563-80-4

3-Methyl-2-butanone

Cat. No.: B044728
CAS No.: 563-80-4
M. Wt: 86.13 g/mol
InChI Key: SYBYTAAJFKOIEJ-UHFFFAOYSA-N
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Description

3-Methyl-2-butanone, also known as methyl isopropyl ketone, is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a characteristic ketone odor. This compound is used in various industrial applications due to its solvent properties and reactivity.

Mechanism of Action

Target of Action

3-Methyl-2-butanone, also known as methyl isopropyl ketone (MIPK), is an organic compound . It is primarily used as a solvent . The primary targets of this compound are organic compounds that are soluble in it.

Mode of Action

As a solvent, this compound interacts with its targets by dissolving them, thereby facilitating various chemical reactions. It is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2) . The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .

Biochemical Pathways

It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature .

Pharmacokinetics

It is known that it is a volatile organic compound , suggesting that it could be rapidly absorbed and distributed in the body via inhalation. It is also less dense than water , which could influence its distribution and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use as a solvent. It may cause drowsiness or dizziness . It is also irritating to the eyes, nose, throat, upper respiratory tract, and skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . It is also soluble in water , which could influence its action and stability in aqueous environments. Furthermore, it is sensitive to heat, as it has a flash point below 70°F .

Disclaimer: This information is based on the current knowledge and understanding of this compound. It is recommended to handle this compound with care due to its reactivity and potential health hazards .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-butanone plays a role in various biochemical reactions. It is a non-reactive, non-polar narcotic that can interact with potentially reactive electrophiles The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules

Cellular Effects

It is known to cause irritation in the eyes, skin, and respiratory tract upon exposure . It may also cause gastrointestinal irritation when ingested . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a ketone, it has a carbonyl group that is susceptible to attacks by nucleophiles, making it relatively reactive . It can be reduced to the corresponding alcohols or oxidised to the corresponding acids

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of approximately 367 K .

Dosage Effects in Animal Models

It is known to cause irritation in the eyes, skin, and respiratory tract upon exposure , suggesting that higher doses could potentially lead to increased irritation or other adverse effects.

Metabolic Pathways

It is known that 2-butanone can be obtained by dehydration of bio-based 2, 3-butanediol , suggesting that similar pathways may exist for this compound.

Chemical Reactions Analysis

3-Methyl-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium dichromate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalysts.

    Condensation Catalysts: Strongly acidic cation exchangers, palladium.

Major Products:

    Hydroperoxides: Formed through oxidation.

    Larger Ketones: Formed through condensation reactions.

    3-Methyl-2-butanol: Formed through reduction.

Comparison with Similar Compounds

3-Methyl-2-butanone can be compared with other similar ketones:

    2-Butanone (Methyl Ethyl Ketone): Similar in structure but lacks the methyl group on the second carbon.

    2-Methyl-3-butanone: Another isomer with a different arrangement of the carbonyl group.

    Acetone (Propanone): A simpler ketone with a similar solvent property but a different molecular structure.

Uniqueness:

Properties

IUPAC Name

3-methylbutan-2-one
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InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3
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InChI Key

SYBYTAAJFKOIEJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)C
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID0022062
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Molecular Weight

86.13 g/mol
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Physical Description

3-methylbutan-2-one appears as a colorless liquid with a pleasant odor. Flash point below 70 °F. Less dense than water. May be toxic by inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with an acetone-like odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

201 °F at 760 mmHg (USCG, 1999), 94.33 °C, 93-95 °C, 201 °F, 199 °F
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Flash Point

43 °F (USCG, 1999), -1 °C, 52 °F (11 °C), -1 °C c.c., 43 °F
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Solubility

Very slight (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in carbon tetrachloride, In water, 5.237X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 (poor), Very slight
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Density

0.8051 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8501 g/cu cm at 20 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.10, 0.81
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

67.21 mmHg (USCG, 1999), 52.2 [mmHg], 52.5 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 5.5, 42 mmHg
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Color/Form

Colorless liquid

CAS No.

563-80-4
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Record name METHYL ISOPROPYL KETONE
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Record name Methyl isopropyl ketone
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Melting Point

-134 °F (USCG, 1999), -93.1 °C, -92 °C, -134 °F
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Synthesis routes and methods

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Name
palladium chloride
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-butanone
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3-Methyl-2-butanone
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3-Methyl-2-butanone
Reactant of Route 4
3-Methyl-2-butanone
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3-Methyl-2-butanone
Reactant of Route 6
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3-Methyl-2-butanone
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-butanone?

A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , ]

Q3: How does this compound react with chlorine atoms in the atmosphere?

A3: this compound reacts with chlorine atoms primarily through hydrogen abstraction, leading to the formation of acetic acid and 2,3-butanedione as the major products. The rate constant for this reaction has been determined at various temperatures. [, ]

Q4: Can this compound undergo photolysis?

A4: Yes, this compound undergoes photolysis when exposed to UV light. The photolysis process mainly involves Type I cleavage from an excited triplet state, resulting in the formation of various products, including the enol form of acetone. [, ]

Q5: Is this compound involved in any biological reactions?

A5: Yes, this compound is a structural analogue of α-ketoisovalerate, a substrate for the enzyme ketopantoate hydroxymethyltransferase. This enzyme plays a role in the biosynthesis of pantothenic acid (vitamin B5) in organisms like E. coli. []

Q6: Has this compound been used in any catalytic reactions?

A6: While not directly used as a catalyst, this compound has been investigated as a substrate in asymmetric hydrogenation reactions. These reactions utilize chiral catalysts, such as zeolite-supported gelatin-iron complexes or wool-platinum complexes, to produce chiral alcohols with high stereoselectivity. [, ]

Q7: Have there been any computational studies on this compound?

A7: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to study the conformational isomerism of fluorinated derivatives of this compound and to investigate the kinetics and mechanisms of its gas-phase elimination reactions. [, ]

Q8: What is the environmental fate of this compound?

A8: this compound is primarily degraded in the atmosphere through photolysis and reaction with hydroxyl radicals. Its estimated atmospheric lifetime is around 15 days. [, ]

Q9: Is this compound considered toxic?

A9: Studies using the Microtox test have shown that this compound exhibits toxicity to certain bioluminescent bacteria. The toxicity of ketones, including this compound, is influenced by factors such as molecular weight, water solubility, and the structure around the carbonyl group. [] Additionally, this compound has been identified as a potentially genotoxic microbial volatile organic compound (MVOC) based on its positive results in the umu test and Ames test. []

Q10: Are there any other notable applications of this compound?

A10: this compound serves as a starting material in the synthesis of various compounds, including pharmaceuticals like the anti-HCV drug simeprevir and photochromic spironaphthopyran derivatives. [, ] It is also found as a constituent of the aroma profile in kiwi fruit. []

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